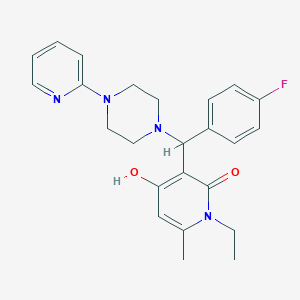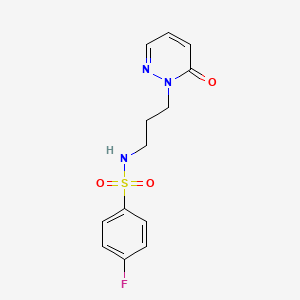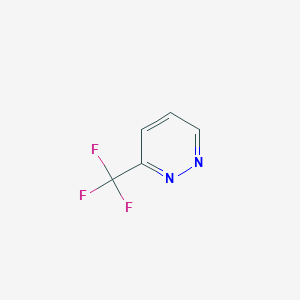![molecular formula C18H22ClN3O6S B2525219 Ethyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216378-48-1](/img/structure/B2525219.png)
Ethyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an ethyl group, an isopropyl group, a nitrofuran carboxamide group, and a tetrahydrothieno pyridine carboxylate group. It also includes a hydrochloride group, indicating it’s a hydrochloride salt .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The compound likely has stereochemistry due to the tetrahydrothieno pyridine ring system .Chemical Reactions Analysis
The compound could undergo various chemical reactions depending on the conditions. For example, the nitro group could be reduced to an amino group, or the ester could be hydrolyzed to a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a hydrochloride salt, it would likely be soluble in water. The presence of multiple functional groups could also affect its boiling point, melting point, and other physical properties .科学的研究の応用
Synthesis and Chemical Properties
Ethyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is involved in novel synthetic pathways for creating complex heterocyclic compounds. One approach involves the expedient phosphine-catalyzed [4 + 2] annulation, demonstrating the synthesis of highly functionalized tetrahydropyridines. Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon, undergoing annulation with N-tosylimines in the presence of an organic phosphine catalyst to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003). This method's mechanistic insight has expanded reaction scope, providing pathways to ethyl 2,6-cis-disubstituted tetrahydropyridine derivatives with high diastereoselectivities.
Another research avenue explores the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems, showcasing the compound's utility in constructing complex heterocyclic frameworks (Bakhite, Al‐Sehemi, & Yamada, 2005). These pathways reveal the compound's versatility in heterocyclic chemistry, enabling the creation of diverse molecular architectures with potential pharmacological properties.
Reactions and Applications
The compound's chemical structure and reactivity facilitate its use in reactions leading to the synthesis of heterocyclic compounds with potential applications in drug discovery and medicinal chemistry. For instance, the synthesis of fused polycyclic nitrogen-containing heterocycles through three-component condensation highlights the compound's role in creating novel therapeutic agents (Mamedov et al., 2009). Additionally, the development of novel pyrimido[1,2-a]pyrimidines under microwave-mediated, solvent-free conditions emphasizes the compound's significance in green chemistry and its contribution to synthesizing compounds with enhanced biological activities (Eynde et al., 2001).
作用機序
Target of action
They have been used in the synthesis of biologically active substances .
Mode of action
Nitrofurans generally work by a mechanism that involves the reduction of the nitro group to a reactive intermediate that can covalently bind to cellular macromolecules, leading to cell death .
Biochemical pathways
Without specific information on this compound, it’s challenging to determine the exact biochemical pathways it affects. Nitrofurans and indoles are known to interact with a variety of biochemical pathways, depending on their specific structures and targets .
Result of action
Nitrofurans and indoles have been shown to have various biological activities, including antimicrobial, antifungal, and anticancer effects .
将来の方向性
生化学分析
Biochemical Properties
Ethyl 6-isopropyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nitrofuran moiety can undergo reduction to form reactive intermediates that can bind to nucleic acids and proteins, potentially leading to antimicrobial and anticancer activities . Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound’s interaction with cellular proteins can lead to changes in gene expression, potentially upregulating or downregulating specific genes involved in cell proliferation, apoptosis, and metabolism . Furthermore, it may alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The nitrofuran moiety can be reduced to form reactive intermediates that covalently bind to DNA and proteins, leading to cytotoxic effects . Additionally, the compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to the compound may result in adaptive cellular responses, such as the upregulation of detoxification enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, which catalyze the oxidation and reduction of the compound . The nitrofuran moiety can be reduced to form reactive intermediates, which can further react with cellular nucleophiles. These metabolic reactions can affect the levels of various metabolites and influence metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and effectiveness.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
ethyl 2-[(5-nitrofuran-2-carbonyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S.ClH/c1-4-26-18(23)15-11-7-8-20(10(2)3)9-13(11)28-17(15)19-16(22)12-5-6-14(27-12)21(24)25;/h5-6,10H,4,7-9H2,1-3H3,(H,19,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWZKRTVYZQWBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(O3)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-3-propyl-1H-1,2,4-triazole-5-thione](/img/structure/B2525137.png)


![[1-(2H-Tetrazol-5-yl)cyclopropyl]methanamine](/img/structure/B2525140.png)
![N-[3-(4-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2525142.png)
![3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline](/img/structure/B2525146.png)


![N-phenyl-N-(propan-2-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525150.png)
![3-allyl-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525153.png)
![N-(3-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-oxopropyl)-3-methylbenzenesulfonamide](/img/structure/B2525155.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2525157.png)
![4-[(3,4-dimethoxyphenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/no-structure.png)
